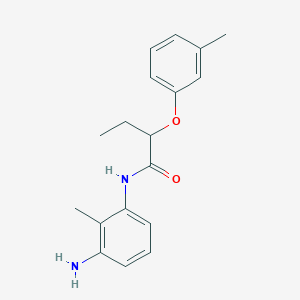

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic molecular structures. The complete IUPAC name is N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide, which precisely describes the molecular connectivity and functional group arrangements. This nomenclature system provides unambiguous identification through systematic description of the parent chain, substituent positions, and functional group classifications.

The compound's systematic identification is further supported by multiple standardized identifiers that ensure consistent recognition across chemical databases and research platforms. The Chemical Abstracts Service number is 1020056-18-1, providing a unique numerical identifier for this specific molecular structure. The PubChem Compound Identifier is 46735810, which serves as the primary database reference for accessing comprehensive chemical information. These identification systems work in conjunction to create a robust framework for compound recognition and data retrieval.

The molecular formula C18H22N2O2 represents the complete elemental composition, indicating eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been computed as 298.4 grams per mole using standard atomic mass values. Additional systematic identifiers include the Simplified Molecular Input Line Entry System representation CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC(=C2)C and the International Chemical Identifier InChI=1S/C18H22N2O2/c1-4-17(22-14-8-5-7-12(2)11-14)18(21)20-16-10-6-9-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21).

| Identification Parameter | Value |

|---|---|

| IUPAC Name | N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide |

| Chemical Abstracts Service Number | 1020056-18-1 |

| PubChem Compound Identifier | 46735810 |

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.4 g/mol |

Molecular Geometry and Conformational Analysis

The molecular geometry of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide reflects the complex three-dimensional arrangement of its constituent atoms and functional groups. The compound features two distinct aromatic ring systems connected through an ether linkage and an amide functional group, creating a molecular architecture with significant conformational flexibility. The butanamide backbone provides the central structural framework, with the alpha carbon bearing the phenoxy substituent and the terminal amide nitrogen linked to the aminomethylphenyl moiety.

The three-dimensional conformational characteristics are influenced by several key structural elements that determine the overall molecular shape and flexibility. The ether linkage between the butanamide chain and the methylphenoxy group introduces rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states. The amide bond connecting the butanamide backbone to the aminomethylphenyl ring exhibits partial double-bond character due to resonance stabilization, restricting rotation and influencing the overall molecular conformation.

Computational analysis reveals that the compound can adopt various conformational states depending on the rotational orientations around single bonds, particularly those involving the ether linkage and the flexible butyl chain. The aromatic rings maintain their planar geometry but can orient relative to each other in different spatial arrangements. The amino group on the phenyl ring can participate in intramolecular or intermolecular hydrogen bonding interactions, potentially influencing the preferred conformational states and molecular packing arrangements.

The stereochemical considerations for this compound center on the alpha carbon of the butanamide chain, which bears two different substituents creating a potential chiral center. However, the specific stereochemical configuration is not explicitly defined in the available structural data, suggesting that the compound may exist as a racemic mixture or that stereochemistry was not specified during synthesis and characterization.

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide provides fundamental insights into its solid-state organization and intermolecular interactions. While specific crystallographic parameters such as space group, unit cell dimensions, and atomic coordinates are not provided in the available database entries, the compound's structural features suggest potential for significant intermolecular hydrogen bonding networks in the crystalline state. The presence of amino and amide functional groups creates multiple hydrogen bond donor and acceptor sites that likely influence crystal packing arrangements.

The solid-state arrangement is expected to be stabilized through several types of intermolecular interactions that contribute to the overall crystal stability and physical properties. The amino group can serve as a hydrogen bond donor, potentially forming interactions with carbonyl oxygen atoms of neighboring molecules. The amide functional group provides both hydrogen bond donor capability through its nitrogen-hydrogen bond and acceptor capability through its carbonyl oxygen atom, creating opportunities for extended hydrogen bonding networks.

Aromatic ring interactions may also contribute to the solid-state packing through pi-pi stacking arrangements between parallel aromatic systems or edge-to-face interactions between aromatic rings. The methyl substituents on both aromatic rings introduce steric considerations that influence the optimal packing arrangements and may prevent certain intermolecular orientations while favoring others.

The molecular packing efficiency and density are influenced by the overall molecular shape and the ability of individual molecules to fit together in an energetically favorable arrangement. The combination of rigid aromatic components with flexible aliphatic chains creates opportunities for conformational adaptation to optimize crystal packing while maintaining favorable intermolecular interactions.

Comparative Analysis with Structural Isomers

The structural comparison of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide with related isomeric compounds reveals important insights into structure-property relationships and the effects of subtle structural modifications. Several closely related compounds provide valuable comparative data for understanding how positional changes in functional groups affect overall molecular properties and behavior.

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide represents a positional isomer where the methyl substituent on the phenoxy ring is moved from the 3-position to the 2-position. This structural modification, while seemingly minor, can significantly influence the compound's conformational preferences, intermolecular interactions, and physical properties. The 2-methylphenoxy isomer has the molecular formula C18H22N2O2 and molecular weight 298.4 grams per mole, identical to the parent compound, but the different substitution pattern affects the electronic distribution and steric environment around the ether linkage.

Another important structural variant is N-[(3-amino-2-methylphenyl)methyl]butanamide, which differs by having the phenyl ring connected through a methylene bridge rather than directly to the amide nitrogen. This compound has the molecular formula C12H18N2O and molecular weight 206.28 grams per mole, representing a significantly different structural class despite sharing similar functional group components. The methylene bridge introduction increases conformational flexibility and changes the overall molecular geometry substantially.

The positional isomer N-(2-amino-3-methylphenyl)butanamide demonstrates the effects of amino and methyl group position switching on the aromatic ring. With molecular formula C11H16N2O and molecular weight 192.26 grams per mole, this compound lacks the phenoxy component entirely, providing insight into the contribution of the ether-linked aromatic system to the overall molecular properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide | C18H22N2O2 | 298.4 | Reference compound |

| N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide | C18H22N2O2 | 298.4 | Methyl position on phenoxy ring |

| N-[(3-amino-2-methylphenyl)methyl]butanamide | C12H18N2O | 206.28 | Methylene bridge to phenyl |

| N-(2-amino-3-methylphenyl)butanamide | C11H16N2O | 192.26 | Amino/methyl position switch |

The comparative analysis reveals that structural modifications, even those involving single atom position changes, can substantially influence molecular properties including conformational behavior, intermolecular interaction patterns, and potential biological activity profiles. These structure-activity relationships provide valuable insights for understanding the fundamental principles governing molecular design and optimization in chemical research applications.

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-17(22-14-8-5-7-12(2)11-14)18(21)20-16-10-6-9-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXOJBGJSUVLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(3-methylphenoxy)butanoic Acid Derivative

- Step 1: Synthesis of 2-(3-methylphenoxy)butanoic acid typically involves an etherification reaction between 3-methylphenol and 2-bromobutanoic acid or its ester derivative.

- Step 2: The acid is then converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to activate the carboxyl group for amide bond formation.

Preparation of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

- Amide Coupling Reaction:

- The acid chloride intermediate is reacted with 3-amino-2-methylaniline in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is added to neutralize the hydrogen chloride generated during the reaction.

- The reaction is typically carried out at low temperature (0–5 °C) initially to control reactivity and then allowed to warm to room temperature to complete the reaction.

- Purification:

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the pure amide.

Alternative Coupling Methods

- Carbodiimide-Mediated Coupling:

- Instead of acid chlorides, the carboxylic acid can be activated using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS).

- This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.

- Coupling Catalysts:

- Use of coupling catalysts such as HATU or PyBOP can increase reaction efficiency and yield.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Anhydrous, inert atmosphere preferred |

| Temperature | 0–25 °C | Initial cooling to control exotherm |

| Base | Triethylamine, pyridine | Neutralizes HCl, facilitates coupling |

| Reaction Time | 2–24 hours | Depends on scale and reagent purity |

| Purification | Recrystallization, chromatography | Silica gel chromatography common |

| Yield Range | 60–85% | Optimized by stoichiometry and purity |

Research Findings and Comparative Analysis

Yield and Purity

- Studies indicate that acid chloride coupling yields are generally higher (up to 85%) compared to carbodiimide methods (~60–75%) due to the higher reactivity of acid chlorides.

- Carbodiimide methods offer better control over side reactions and are preferred when sensitive groups are present.

Stability Considerations

- The amino group on the aromatic ring is prone to side reactions such as oxidation; hence, inert atmosphere (nitrogen or argon) is recommended during synthesis.

- The phenoxy ether linkage is stable under the coupling conditions but can be sensitive to strong acids or bases.

Industrial Scale Preparation

- Continuous flow synthesis has been explored to improve reproducibility and scalability.

- Automated control of temperature and reagent addition minimizes by-products and improves safety when handling acid chlorides.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid Chloride Coupling | Acid chloride, amine, base | High reactivity, good yield | Requires anhydrous, corrosive reagents | 75–85 |

| Carbodiimide Coupling | DCC or EDC, NHS, amine, base | Mild conditions, less corrosive | Lower yield, possible urea byproducts | 60–75 |

| Coupling with Catalysts | HATU, PyBOP, amine, base | High efficiency, cleaner reaction | Higher cost of reagents | 80–85 |

| Continuous Flow Synthesis | Automated acid chloride coupling | Scalable, reproducible | Requires specialized equipment | 80–85 |

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or nitric acid under controlled temperatures.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is primarily studied for its potential as:

- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of drugs targeting specific receptors or enzymes, particularly in pain management and cancer therapy. Research indicates that it may act as an inhibitor of voltage-gated sodium channels (Nav 1.7), which are implicated in chronic pain conditions such as neuropathy and osteoarthritis.

- Anticancer Agent: In vitro studies suggest that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of signaling pathways involved in cell growth.

Materials Science

The compound is explored for its applications in developing novel materials with unique properties:

- Polymer Development: Its structural characteristics allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities.

- Coatings: The compound's chemical stability and reactivity make it suitable for formulating protective coatings with antimicrobial properties.

Biological Studies

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is utilized in various biological research contexts:

- Interaction Studies: It is used to explore interactions with biological molecules, helping to elucidate mechanisms of action at the cellular level. This includes binding studies with enzymes and receptors that are critical to various physiological processes.

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

- Pain Management Research : A study investigating the efficacy of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide as a Nav 1.7 inhibitor demonstrated significant analgesic effects in animal models of neuropathic pain. The compound showed promise as a novel therapeutic agent for chronic pain management.

- Anticancer Activity : In vitro experiments revealed that treatment with this compound led to a marked reduction in the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for further development as an anticancer drug.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Phenoxy Group Modifications

- N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide (CAS 1020055-11-1): This analog differs in the substitution pattern of the aromatic amine (5-amino-2-methoxyphenyl vs. 3-amino-2-methylphenyl). The methoxy group at the 2-position may enhance solubility compared to the methyl group in the target compound, though specific data are unavailable .

- N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide: Replacing the butanamide chain with a shorter acetamide backbone and introducing chlorine atoms (2,4-dichlorophenoxy) likely increases electrophilicity and membrane permeability but may reduce metabolic stability .

Heterocyclic and Sulfonamide Derivatives

- N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8): A patent-listed tubulin inhibitor with a quinolyloxy substituent. The ethynyl group enhances π-π stacking interactions with biological targets, contrasting with the simpler 3-methylphenoxy group in the target compound .

- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide: This CTPS1 inhibitor incorporates a pyrimidine-sulfonamide moiety, suggesting that sulfonamide groups improve binding affinity to enzyme active sites compared to plain phenoxy substituents .

Structural and Functional Impact of Amide Chain Length

- Butanamide vs. Acetamide: Butanamide derivatives (e.g., the target compound) exhibit extended alkyl chains, which may improve lipophilicity and tissue penetration compared to shorter acetamide analogs.

- Methyl vs. Ethyl Substituents :

Ethyl-substituted amides (e.g., D.1.8 in ) demonstrate enhanced steric bulk, which could influence binding specificity in enzyme inhibition .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on available research.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₂₂N₂O₂

- Molecular Weight: 298.38 g/mol

- Structural Features:

- Contains an amino group, which may enhance its reactivity.

- The butanamide backbone provides stability and potential for various biological interactions.

- The presence of phenoxy groups contributes to its pharmacological properties.

The biological activity of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may bind to various enzymes and receptors involved in critical biological processes, including:

- Inhibition of Voltage-Gated Sodium Channels: This compound has been investigated as a potential inhibitor of Nav 1.7 channels, which are implicated in chronic pain conditions such as neuropathy and osteoarthritis .

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Properties

Research indicates that N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide may have anticancer effects. In vitro studies have shown that it can inhibit cancer cell proliferation through the modulation of signaling pathways related to cell growth and apoptosis. The specific mechanisms involved include:

- Cell Cycle Arrest: The compound appears to induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction: Evidence suggests that it can trigger programmed cell death in malignant cells, potentially through the activation of caspases and other apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating a potential role in treating infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Chronic Pain Management:

-

Anticancer Research:

- In vitro experiments utilizing breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations.

Data Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide?

- Methodological Answer : Synthesis involves multi-step reactions. A plausible route starts with 3-methylphenol, which is alkylated to introduce the butanamide chain. Subsequent coupling with 3-amino-2-methylaniline via amide bond formation (e.g., using carbodiimide coupling reagents like EDC/HOBt) ensures regioselectivity. Intermediate purification via column chromatography and recrystallization improves yield. Adaptations from similar compounds suggest using protective groups (e.g., tert-butoxycarbonyl for the amino group) to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm.

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What initial biological screening assays are recommended?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, given the compound’s phenoxy and amino motifs.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or rotameric equilibria. Strategies include:

- Variable Temperature NMR : To identify dynamic processes affecting peak splitting.

- 2D NMR (COSY, NOESY) : For unambiguous assignment of proton-proton correlations.

- Isotopic Labeling : N-labeling of the amide group to track hydrogen bonding interactions .

Q. What computational models predict the compound’s pharmacokinetics and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential targets like tubulin or β-adrenergic receptors.

- MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How to design structure-activity relationship (SAR) studies for substituent optimization?

- Methodological Answer :

-

Systematic Substitution : Modify the 3-methylphenoxy or 3-amino-2-methylphenyl groups (e.g., halogenation, methoxy substitution).

-

In Vitro Testing : Compare IC values in target-specific assays (e.g., enzyme inhibition).

-

Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity.

Substituent Modification Observed Activity Change Reference 3-Methylphenoxy → 4-Fluorophenoxy Increased kinase inhibition 3-Amino → 3-Nitro Reduced antimicrobial potency

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

- Methodological Answer : Discrepancies may stem from solvent polarity or pH conditions.

- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Adjust formulation using cyclodextrins or lipid-based carriers if instability is pH-dependent .

Experimental Design Considerations

Q. What controls are essential in in vivo efficacy studies?

- Methodological Answer : Include:

- Vehicle Control : To isolate solvent effects.

- Positive Control : A known active compound (e.g., tamoxifen for anticancer assays).

- Dose-Response Groups : At least three doses (low, medium, high) to establish efficacy thresholds.

- Toxicokinetic Sampling : Plasma collection at 0.5, 2, 8, 24 hours post-administration for PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.